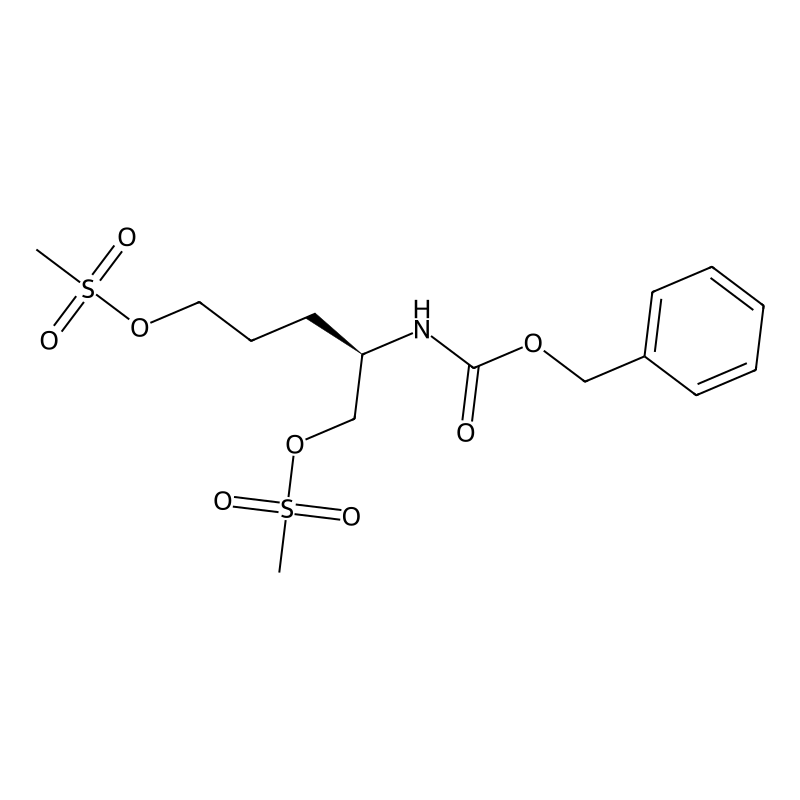

(R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate is a complex organic compound characterized by its unique structural features, including a benzyloxycarbonyl group and a dimethanesulfonate moiety. The compound can be classified as a sulfonate derivative of an amino acid, specifically designed for various synthetic and biological applications. Its molecular structure consists of a pentane backbone with functional groups that enhance its reactivity and solubility in biological systems.

The reactivity of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate can be attributed to the presence of the dimethanesulfonate group, which is known for its ability to act as a leaving group in nucleophilic substitution reactions. This compound can undergo various chemical transformations, including:

- Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.

- Hydrolysis: In aqueous conditions, the compound may hydrolyze to release the benzyloxycarbonyl amino acid derivative.

- Coupling reactions: It can participate in coupling reactions with other amines or carboxylic acids to form more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or stability.

Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate typically involves several steps:

- Formation of the pentane backbone: This can be achieved through standard organic synthesis techniques such as alkylation or carbon chain elongation.

- Introduction of the benzyloxycarbonyl group: This step involves protecting the amino group using benzyloxycarbonyl chloride in the presence of a base.

- Sulfonation: The final step involves reacting the protected amino compound with dimethanesulfonyl chloride to introduce the sulfonate group.

Recent advancements in synthetic methodologies, such as multicomponent reactions and eco-friendly approaches, may also provide alternative routes for synthesizing this compound efficiently and sustainably .

(R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate finds applications in various fields:

- Pharmaceuticals: As a potential drug candidate or intermediate in drug synthesis due to its structural properties.

- Chemical Biology: Used to probe biological systems and understand enzyme mechanisms through selective inhibition.

- Material Science: May serve as a precursor for developing novel materials with specific functionalities.

Interaction studies involving (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate are crucial for understanding its biological implications. These studies typically focus on:

- Binding affinity: Evaluating how well the compound interacts with specific enzymes or receptors.

- Mechanism of action: Investigating how the compound influences biochemical pathways at the molecular level.

- Structure-activity relationships: Analyzing how variations in structure affect biological activity and efficacy.

Such studies help elucidate the potential therapeutic uses of this compound and guide future modifications to enhance its properties.

Several compounds exhibit structural similarities to (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyloxycarbonyl-L-alanine | Amino acid derivative with protective groups | Commonly used in peptide synthesis |

| Dimethyl sulfoxide derivatives | Sulfoxide functional group | Known for solvent properties and biological effects |

| N-Boc protected amino acids | Similar protective strategy | Often used for stability during synthesis |

| Amino acid sulfonates | Sulfonic acid group attached to amino acids | Potentially enhanced solubility and reactivity |

These compounds share functional groups that contribute to their reactivity and biological properties but differ in their specific applications and mechanisms of action. The uniqueness of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate lies in its combination of a pentane backbone with both protective and reactive functionalities that allow for versatile applications in synthetic chemistry and biochemistry.

The compound’s structural features—specifically its mesylate groups and chiral center—render it indispensable in nucleophilic substitution reactions. Mesylates (methanesulfonate esters) are renowned for their superior leaving-group ability compared to hydroxyl groups, enabling efficient Sₙ2 reactions with predictable stereochemical outcomes. In the case of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate, the mesylate groups facilitate sequential displacements, allowing precise control over molecular architecture during multi-step syntheses.

A key application lies in its role as an intermediate for Alogliptin, a diabetes therapeutic. The Cbz-protected amine ensures stability during synthetic steps, while the mesylates enable regioselective functionalization of the pentane backbone. Additionally, the compound’s chirality is preserved during reactions, making it valuable for asymmetric catalysis and enantioselective synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NO₈S₂ | |

| Molecular Weight | 409.48 g/mol | |

| Chiral Center | C2 (R configuration) | |

| Topological Polar Surface Area | 142 Ų | |

| Hydrogen Bond Acceptors | 8 |

Systematic Nomenclature and Stereochemical Considerations

The IUPAC name, [(4R)-5-methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate, systematically describes the compound’s structure:

- Pentane-1,5-diyl backbone: A five-carbon chain with substituents at positions 1, 2, and 5.

- (R)-Configuration at C2: The chiral center’s stereochemistry is determined by the Cahn-Ingold-Prelog priority rules, with the Cbz group (higher priority) and mesylate groups dictating the R designation.

- Benzyloxycarbonyl (Cbz) group: A protective moiety for the amine, ensuring stability during synthetic transformations.

- Dimethanesulfonate esters: Methanesulfonyl groups at positions 1 and 5, enhancing solubility and reactivity.

The stereochemical integrity of the C2 center is critical for its biological and synthetic applications. For instance, in Alogliptin synthesis, the (R)-configuration ensures proper binding to the DPP-4 enzyme’s active site. Computational models, such as those employing the Template_relevance Reaxys database, aid in predicting stereochemical outcomes during retrosynthetic planning.

Historical Development of Chiral Sulfonate Derivatives

The evolution of sulfonate chemistry began with Hermann Kolbe’s 19th-century discoveries of methanesulfonic acid. Early applications focused on non-chiral derivatives, but the late 20th century saw advancements in asymmetric synthesis, driven by demand for enantiopure pharmaceuticals.

Chiral sulfonates, such as (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate, emerged from innovations in protective-group strategies and stereoselective catalysis. Key milestones include:

- Introduction of mesylates as leaving groups: Methanesulfonyl chloride’s reactivity with alcohols simplified the synthesis of sulfonate esters, enabling their widespread use in Sₙ2 reactions.

- Chiral auxiliary approaches: Ellman’s development of tert-butanesulfinamide as a chiral auxiliary (2002) demonstrated sulfonates’ potential in asymmetric amine synthesis.

- Pharmaceutical applications: The compound’s role in synthesizing DPP-4 inhibitors exemplifies the convergence of chiral sulfonate chemistry and drug development.

Table 2: Comparative Analysis of Chiral Sulfonate Derivatives

The benzyloxycarbonyl (Cbz) protecting group represents a cornerstone methodology in amino acid and peptide synthesis, offering exceptional stability and selectivity for amino group protection [1] [2]. In the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate, strategic implementation of Cbz protection chemistry enables precise control over reactivity patterns while maintaining stereochemical integrity throughout the synthetic sequence [3] [4].

The mechanistic foundation of Cbz protection involves nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate, followed by elimination of hydrogen chloride to form the carbamate linkage [5] [6]. This reaction proceeds through a tetrahedral intermediate, with the base serving dual roles in both deprotonation and neutralization of the liberated acid [6] [7]. The resulting N-benzyloxycarbonyl derivative exhibits dramatically reduced nucleophilicity compared to the parent amine, effectively masking the amino group's reactivity while preserving the carbon framework [2] [8].

Water-based Cbz protection methodologies have emerged as environmentally sustainable alternatives to traditional organic solvent systems [6]. These approaches utilize water as a dual activation medium, facilitating both electrophilic activation of the carbonyl carbon through hydrogen bonding and nucleophilic activation of the amine through enhanced electron density [6]. Despite achieving moderate yields of 70-85%, water-based systems offer significant advantages in terms of environmental impact and operational simplicity [6].

The strategic selection of Cbz protection over alternative carbamate protecting groups is driven by several key factors. The benzyl group provides excellent stability under basic and mildly acidic conditions while remaining removable through catalytic hydrogenation [7] [2]. This orthogonal deprotection strategy is particularly valuable in complex synthetic sequences where multiple protecting groups must be selectively removed [4] [9]. Additionally, the Cbz group suppresses both the nucleophilic and basic properties of the nitrogen lone pair, preventing unwanted side reactions during subsequent synthetic transformations [2] [8].

Advanced Cbz protection techniques have been developed to address specific synthetic challenges [3] [4]. The use of 4-nitrobenzyl chloroformate enables deprotection under milder conditions, while 2,2,2-trichloroethyl chloroformate provides enhanced stability and selectivity [3]. Non-standard reaction conditions, including acidic or neutral environments, can be employed for sensitive substrates that cannot tolerate basic conditions [3]. The implementation of N-(benzyloxycarbonyloxy)succinimide as a protecting reagent offers improved selectivity for primary amines over secondary amines [3].

Backbone Construction Through Nucleophilic Alkylation

The construction of the pentane-1,5-diyl backbone in (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate requires sophisticated nucleophilic alkylation strategies that maintain stereochemical integrity while achieving high synthetic efficiency [11]. Modern approaches to backbone construction have evolved from traditional alkylation methods to encompass advanced organometallic and catalytic technologies that enable precise control over molecular architecture [11] [12].

Nucleophilic alkylation methodologies for pentane backbone construction typically involve the sequential displacement of suitable leaving groups by nucleophilic carbon centers [13] [11]. The process begins with the preparation of appropriately functionalized alkyl halides or sulfonates, which serve as electrophilic partners in the subsequent alkylation reactions [13]. The choice of leaving group significantly influences both the reaction rate and selectivity, with tosylates and mesylates generally providing superior results compared to simple halides [14] [15].

The stereochemical outcome of nucleophilic alkylation reactions depends critically on the mechanism of substitution. Primary alkyl halides typically undergo SN2 substitution with complete inversion of stereochemistry, while secondary systems may exhibit competing SN1 pathways that lead to racemization [16] [11]. In the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate, the maintenance of stereochemical purity at the C-2 position requires careful optimization of reaction conditions to favor the desired SN2 mechanism [11].

Advanced nucleophilic alkylation techniques have been developed to address the challenges of constructing sterically hindered carbon-carbon bonds [11] [12]. The use of organocalcium reagents has emerged as a powerful strategy for nucleophilic alkylation of aromatic systems, demonstrating unprecedented reactivity toward typically unreactive substrates [12]. These highly nucleophilic organometallic species can achieve direct alkylation through displacement of aromatic hydrogen atoms, expanding the scope of accessible synthetic targets [12].

The scalability of nucleophilic alkylation reactions presents unique challenges that must be addressed during process development [17] [18]. Heat transfer limitations in large reactors can lead to temperature gradients that affect reaction selectivity and yield [17] [18]. Mixing efficiency decreases with increasing reactor size, potentially leading to incomplete conversion and the formation of unwanted byproducts [17] [18]. These engineering challenges require careful optimization of reaction parameters, including temperature control, agitation rates, and reagent addition protocols [17] [18].

Regioselective Sulfonation Techniques for Mesylate Formation

The regioselective introduction of methanesulfonate (mesylate) groups in (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate represents a critical synthetic transformation that requires precise control over reaction conditions and substrate selectivity [19] [20]. Mesylate formation through sulfonation chemistry involves the conversion of hydroxyl groups to excellent leaving groups, enabling subsequent nucleophilic substitution reactions while maintaining high regioselectivity [20] [14].

The fundamental mechanism of mesylate formation involves the reaction of primary or secondary alcohols with methanesulfonyl chloride in the presence of a suitable base [20] [21]. The reaction proceeds through nucleophilic attack of the alcohol oxygen on the sulfur center, followed by elimination of hydrogen chloride to form the sulfonate ester [20] [14]. The choice of base significantly influences both the reaction rate and the formation of side products, with triethylamine and pyridine being the most commonly employed bases [20] [14].

Regioselective sulfonation techniques have been developed to achieve high selectivity in the presence of multiple hydroxyl groups [19] [22]. The use of protecting group strategies enables sequential sulfonation of specific hydroxyl groups while leaving others untouched [19] [23]. Alternatively, the intrinsic reactivity differences between primary and secondary alcohols can be exploited to achieve selective sulfonation under carefully controlled conditions [19] [20].

The mechanism of regioselective sulfonation involves several key factors that influence the outcome of the reaction [19] [24]. Electronic effects play a crucial role, with electron-withdrawing groups increasing the reactivity of adjacent hydroxyl groups toward sulfonation [19] [24]. Steric hindrance can significantly impact the accessibility of hydroxyl groups, with primary alcohols generally reacting faster than secondary alcohols [19] [20]. The reaction temperature and solvent system also influence regioselectivity, with lower temperatures typically favoring higher selectivity [19] [20].

Advanced sulfonation methodologies have been developed to address specific synthetic challenges [19] [23]. The use of methanesulfonic anhydride instead of methanesulfonyl chloride eliminates the formation of alkyl chloride side products, leading to improved yields and cleaner reaction profiles [20] [14]. Microwave-assisted sulfonation techniques enable rapid and efficient conversion under mild conditions, reducing the formation of decomposition products [23]. The development of sulfur trioxide complexes with various amine bases has provided alternative reagents with improved stability and selectivity [23].

The industrial implementation of regioselective sulfonation techniques requires careful consideration of process safety and environmental impact [25] [26]. Methanesulfonyl chloride is a highly reactive and corrosive reagent that requires specialized handling procedures and equipment [25] [26]. The formation of hydrogen chloride as a byproduct necessitates appropriate scrubbing systems and waste treatment protocols [25] [26]. Process optimization studies have demonstrated that sulfonate ester formation can be minimized through careful control of reaction temperature, water content, and acid concentration [25] [26].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate presents multifaceted challenges that require comprehensive solutions spanning process engineering, quality control, and regulatory compliance [27] [28]. Industrial-scale pharmaceutical manufacturing demands not only increased production volumes but also enhanced process robustness, cost-effectiveness, and environmental sustainability [29] [30].

Heat transfer limitations constitute one of the most significant challenges in scaling up organic synthesis reactions [17] [18]. Large-scale reactors exhibit poor heat transfer coefficients compared to laboratory glassware, leading to temperature gradients that can affect reaction kinetics and selectivity [17] [18]. The exothermic nature of many synthetic transformations, including Cbz protection and mesylation reactions, requires sophisticated temperature control systems to maintain optimal reaction conditions [17] [18]. Solutions include the implementation of improved reactor designs with enhanced heat transfer surfaces, real-time temperature monitoring systems, and computational fluid dynamics modeling to optimize heat distribution [17] [18].

Mixing efficiency represents another critical challenge in industrial-scale synthesis [17] [18]. The scale-up of agitation systems does not follow simple geometric scaling relationships, often resulting in inadequate mixing that can lead to incomplete reactions and the formation of unwanted byproducts [17] [18]. Advanced agitation technologies, including high-shear mixers and static mixing systems, have been developed to address these challenges [17] [18]. Computational fluid dynamics simulations enable the optimization of impeller design and placement to achieve uniform mixing throughout large reaction vessels [17] [18].

Raw material supply and quality control become increasingly complex at industrial scale [31] [32]. The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate requires high-purity starting materials and reagents that must be consistently available in large quantities [31] [32]. Establishing relationships with multiple suppliers and implementing rigorous quality control protocols are essential for maintaining batch-to-batch consistency [31] [32]. The development of alternative synthetic routes that utilize more readily available starting materials can reduce supply chain vulnerabilities [31] [32].

Process analytical technology (PAT) has emerged as a powerful tool for monitoring and controlling industrial-scale synthesis [28] [29]. Real-time monitoring of critical process parameters, including temperature, pressure, pH, and reaction conversion, enables rapid response to process deviations and helps maintain product quality [28] [29]. Advanced analytical techniques, such as in-line spectroscopy and automated sampling systems, provide continuous feedback on reaction progress and product formation [28] [29].

The economic optimization of industrial-scale synthesis requires careful consideration of multiple factors beyond simple yield maximization [27] [28]. Energy consumption, waste generation, and regulatory compliance costs all contribute to the overall economics of the process [27] [28]. Process intensification strategies, including continuous flow processing and integrated reaction-separation systems, can significantly reduce both capital and operating costs [27] [17]. The implementation of green chemistry principles, such as solvent recycling and waste minimization, contributes to both environmental sustainability and cost reduction [27] [32].

Quality assurance and regulatory compliance present unique challenges at industrial scale [28] [33]. The synthesis of pharmaceutical intermediates must meet stringent quality standards established by regulatory authorities, requiring comprehensive documentation and validation of all process steps [28] [33]. Good Manufacturing Practice (GMP) requirements necessitate extensive quality control testing, environmental monitoring, and personnel training programs [28] [33]. The development of robust analytical methods for product characterization and impurity profiling is essential for regulatory approval [28] [33].

Risk assessment and mitigation strategies are crucial components of industrial-scale process development [28] [29]. The identification of potential safety hazards, including reactive intermediates and hazardous byproducts, requires comprehensive safety studies and the implementation of appropriate containment systems [28] [29]. Process safety management systems, including hazard and operability studies and fault tree analysis, help identify potential failure modes and develop appropriate mitigation strategies [28] [29].

The integration of artificial intelligence and machine learning technologies is transforming industrial-scale process optimization [31] [30]. Predictive models can identify optimal reaction conditions and predict process outcomes based on historical data and real-time measurements [31] [30]. Automated process control systems can adjust reaction parameters in real-time to maintain optimal performance and product quality [31] [30]. These advanced technologies enable more efficient and consistent production while reducing the need for manual intervention [31] [30].

Environmental sustainability considerations are increasingly important in industrial-scale synthesis [27] [32]. The pharmaceutical industry faces growing pressure to reduce its environmental impact through the adoption of green chemistry principles and sustainable manufacturing practices [27] [32]. Solvent recovery and recycling systems, energy-efficient heating and cooling technologies, and waste minimization strategies all contribute to reduced environmental impact [27] [32]. Life cycle assessments help quantify the environmental benefits of process improvements and guide decision-making in process development [27] [32].